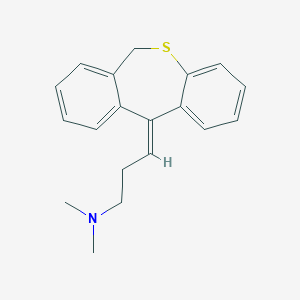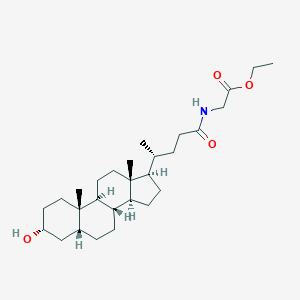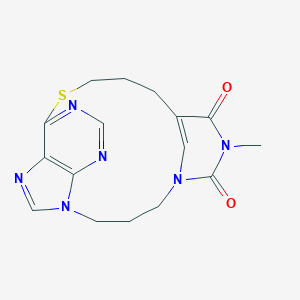
Dothiepin
Overview
Description
Dothiepin, also known as dosulepin, is a tricyclic antidepressant used primarily in the treatment of major depressive disorder. It was first introduced for medical use in 1969 in the United Kingdom. This compound is known for its ability to inhibit the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain and improving mood.
Mechanism of Action
Target of Action
Dothiepin, also known as Dosulepin, is a tricyclic antidepressant (TCA) that primarily targets the noradrenaline transporter (NAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of noradrenaline and serotonin, respectively, from the synaptic cleft into presynaptic neurons .
Mode of Action
This compound acts by binding to NAT and SERT in an equipotent manner and inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission . This compound also exhibits anticholinergic, antihistamine, and central sedative properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the noradrenergic and serotonergic neurotransmission pathway . By inhibiting the reuptake of noradrenaline and serotonin, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby potentiating their neurotransmission .
Pharmacokinetics
This compound undergoes extensive metabolism in the body. The absorption half-life is approximately 1.2 hours, the distribution half-life is around 2.6 hours, and the elimination half-life is about 22 hours . The apparent volume of distribution is 45 l/kg, and the oral clearance is 1.36 l kg-1 h-1 . These properties influence the bioavailability of this compound and its overall therapeutic effect .
Result of Action
The inhibition of noradrenaline and serotonin reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced noradrenergic and serotonergic neurotransmission, which is believed to alleviate symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound, potentially leading to drug interactions . Additionally, individual patient characteristics, such as age, liver function, and genetic factors, can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
The antidepressant activity of Dothiepin is mediated through the facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by the enhancement of serotoninergic neurotransmission . In vitro studies have shown that this compound and its metabolite northiaden facilitate noradrenergic neurotransmission through the inhibition of the neuronal uptake of noradrenaline .
Cellular Effects
This compound acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects . It influences cell function by increasing the available neurotransmitter levels at the synaptic cleft .
Molecular Mechanism
The mechanism of action of this compound involves binding to the noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner and inhibiting the reuptake activity, thereby increasing the free levels of noradrenaline and 5HT at the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound can take 4 to 6 weeks to start working . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
Dosage Effects in Animal Models
In animal models, deuterated forms of this compound showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . Further toxicological study of these compounds is needed to validate their future clinical use .
Metabolic Pathways
This compound undergoes hepatic metabolism involving N-demethylation, S-oxidation, and glucuronidation . The metabolites formed by N-dealkylation of this compound contribute to overall poor pharmacokinetics and efficacy .
Transport and Distribution
This compound is highly bound to plasma proteins (84%), and has a whole-body elimination half-life of 51 hours . It is distributed in breast milk and crosses the placenta and blood–brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dothiepin typically involves the following steps:
Formation of the dibenzothiepin ring system: This is achieved through a series of cyclization reactions starting from appropriate benzene derivatives.
Introduction of the propylidene side chain: This involves the reaction of the dibenzothiepin intermediate with a suitable propylidene precursor under controlled conditions.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk synthesis of intermediates: Using high-efficiency reactors and controlled environments to produce the dibenzothiepin intermediates.
Purification: Employing techniques such as recrystallization and chromatography to purify the intermediates and final product.
Quality control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Dothiepin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its reduced forms.
Substitution: Various substitution reactions can occur on the aromatic rings and the propylidene side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: this compound sulfoxide and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Dothiepin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Studied for its efficacy in treating depression and other mood disorders.
Industry: Used in the development of new antidepressant formulations and drug delivery systems.
Comparison with Similar Compounds
Dothiepin is structurally and functionally similar to other tricyclic antidepressants such as amitriptyline, imipramine, and doxepin. it has some unique properties:
Lower incidence of anticholinergic side effects: Compared to amitriptyline, this compound has a lower incidence of dry mouth and other anticholinergic side effects.
Comparable efficacy: This compound is comparable in efficacy to other tricyclic antidepressants like imipramine and doxepin.
Unique sedative properties: This compound has sedative and anxiolytic properties similar to amitriptyline, making it useful in patients with coexisting anxiety.
List of Similar Compounds
- Amitriptyline
- Imipramine
- Doxepin
- Maprotiline
- Mianserin
- Fluoxetine
- Fluvoxamine
- Trazodone
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022961 | |
| Record name | Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
171-172 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 603 | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.5 mg/L @ 25 °C /Estimated/ | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.3X10-7 mm Hg @ 25 °C /Estimated/ | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Feb 10, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |
| Details | PMID:2670509, Lancaster SG, Gonzalez JP; Drugs 38 (1): 123-47 (1989) | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
113-53-1 | |
| Record name | Dothiepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dothiepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dosulepin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 604 | |
| Record name | DOTHIEPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)


![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)


![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)






